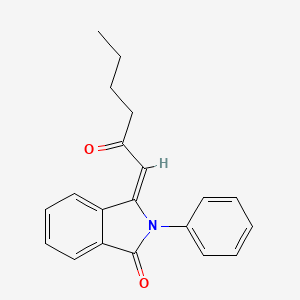

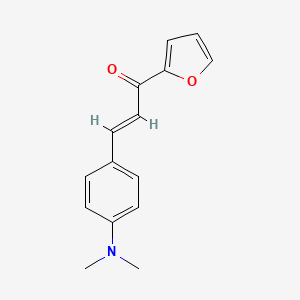

![molecular formula C9H5BrOS B3103353 6-Bromobenzo[b]thiophene-5-carbaldehyde CAS No. 143810-54-2](/img/structure/B3103353.png)

6-Bromobenzo[b]thiophene-5-carbaldehyde

説明

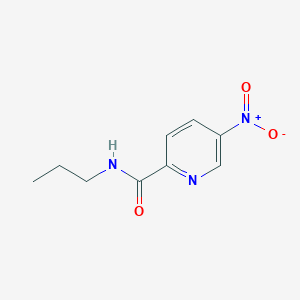

“6-Bromobenzo[b]thiophene-5-carbaldehyde” is a chemical compound with the molecular formula C9H5BrOS . It has a molecular weight of 241.11 g/mol.

Synthesis Analysis

The synthesis of thiophene derivatives, such as “6-Bromobenzo[b]thiophene-5-carbaldehyde”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one typical method that produces aminothiophene derivatives . Another common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of “6-Bromobenzo[b]thiophene-5-carbaldehyde” is represented by the InChI code1S/C9H5BrOS/c10-7-1-2-8-6 (4-11)5-12-9 (8)3-7/h1-5H . This indicates that the compound contains nine carbon atoms, five hydrogen atoms, one bromine atom, one oxygen atom, and one sulfur atom . Physical And Chemical Properties Analysis

“6-Bromobenzo[b]thiophene-5-carbaldehyde” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

Bromination and Formylation Reactions

6-Bromobenzo[b]thiophene-5-carbaldehyde plays a crucial role in bromination and Vilsmeier–Haack formylation reactions, serving as a key intermediate in the synthesis of various bromo-derivatives and formyl derivatives. These reactions are fundamental in the preparation of phenolic compounds and in the study of their NMR and mass spectra, contributing to the understanding of molecular structures and reaction mechanisms (Drewry & Scrowston, 1969).

Mass Spectroscopy Studies

The compound is also significant in mass spectroscopy studies, where its fragmentation patterns and decay schemes are analyzed. Such studies are essential for understanding the electronic structures of molecules and their behavior under ionization conditions, providing insights into molecular stability and reactivity (Neidlein, Heid, & Hotzel, 1977).

Synthesis of Benzo[b]thiophene Derivatives

Furthermore, 6-Bromobenzo[b]thiophene-5-carbaldehyde is utilized in the synthesis of 5-substituted benzo[b]thiophene derivatives, offering a straightforward approach to the thieno[2,3-g]indole system. These derivatives are valuable for their diverse potential applications in materials science, pharmaceuticals, and organic electronics (Datta & De, 1989).

Preparation of 3-Benzo[b]thienyl-lithium

The compound is also involved in the preparation of 3-benzo[b]thienyl-lithium, which is a crucial intermediate for generating various 3-substituted benzo[b]thiophens. These reactions expand the toolbox for synthesizing thiophene-containing compounds, which are important in the development of conductive polymers and organic semiconductors (Dickinson & Iddon, 1971).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

将来の方向性

While specific future directions for “6-Bromobenzo[b]thiophene-5-carbaldehyde” are not mentioned in the literature, thiophene derivatives are a topic of ongoing research due to their wide range of applications in medicinal chemistry, material science, and industrial chemistry . They are particularly interesting for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

特性

IUPAC Name |

6-bromo-1-benzothiophene-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrOS/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOFDUOBZPDQLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=CC(=C(C=C21)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromobenzo[b]thiophene-5-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。